(1S,2R)-2-Chloro-cyclopentanol is a stereodefined, chiral cyclic halohydrin utilized as a critical building block in the asymmetric synthesis of cyclopentane-containing pharmaceuticals, including eicosanoids and prostaglandins [1]. Unlike generic cyclopentyl intermediates, this specific trans-isomer exists predominantly in a diequatorial conformation in solution (approximately 60% of the equilibrium population), which minimizes 1,3-diaxial interactions and prevents direct intramolecular hydrogen bonding between the chlorine and hydroxyl groups [2]. This rigid spatial separation is fundamental to its reactivity profile, making it a highly specific precursor for stereocontrolled epoxidation and downstream nucleophilic ring-opening reactions where precise spatial geometry is non-negotiable.
Substituting (1S,2R)-2-chloro-cyclopentanol with its cis-isomer, the (1R,2S) enantiomer, or a cheaper racemic trans-mixture fundamentally disrupts downstream synthetic viability. The cis-isomer cannot undergo the requisite anti-periplanar elimination required for efficient base-catalyzed epoxide formation, leading to alternate reaction pathways or degradation instead of the target cyclopentene oxide [1]. Furthermore, attempting to procure the racemic trans-2-chlorocyclopentanol with the intent of performing in-house enzymatic resolution is scientifically unviable; standard lipases that achieve >98% enantiomeric excess with cis-isomers fail to effectively resolve the trans-isomers [2]. Consequently, direct procurement of the enantiopure (1S,2R) form is mandatory for workflows requiring specific stereochemical mapping, as post-procurement resolution of the racemate is highly inefficient.
Buyers often consider purchasing racemic mixtures for in-house enzymatic resolution to reduce raw material costs. However, quantitative resolution data demonstrates that while Burkholderia cepacia lipase successfully resolves cis-2-chlorocyclopentanol to >98% enantiomeric excess (ee), it is highly ineffective for trans-2-chlorocyclopentanol [1]. This fundamental divergence in biocatalytic compatibility means that the trans-racemate cannot be practically resolved using standard industrial lipases, necessitating the direct procurement of the enantiopure (1S,2R)-2-chloro-cyclopentanol.
| Evidence Dimension | Enantiomeric excess (ee) achievable via lipase-catalyzed transesterification |
| Target Compound Data | Ineffective resolution (low ee / poor E-value) for trans-2-chlorocyclopentanol |
| Comparator Or Baseline | cis-2-chlorocyclopentanol (>98% ee) |
| Quantified Difference | >98% ee for cis vs. unresolvable for trans under identical conditions |
| Conditions | Burkholderia cepacia lipase, vinyl acetate acyl donor |
Prevents costly procurement errors by confirming that in-house enzymatic resolution of the trans-racemate is not a viable alternative to purchasing the enantiopure compound.
The stereochemical utility of (1S,2R)-2-chloro-cyclopentanol is heavily dependent on its conformational equilibrium. In solution, the trans-isomer maintains a ~60% diequatorial population, which physically separates the hydroxyl and chlorine groups and prevents the intramolecular hydrogen bonding observed in cis-isomers [1]. This specific conformational preference is required to maintain the anti-periplanar geometry necessary for subsequent S_N2 displacements, providing a predictable reactivity profile that generic or cis-substituted cyclopentanols cannot match.
| Evidence Dimension | Equilibrium population of diequatorial conformer |
| Target Compound Data | ~60% diequatorial conformer in solution |
| Comparator Or Baseline | cis-2-chlorocyclopentanol (dominated by intramolecular H-bonding interactions) |
| Quantified Difference | 60% diequatorial dominance vs. H-bond stabilized cis-geometry |
| Conditions | Solution-phase NMR and theoretical NBO analysis |
Ensures the compound possesses the necessary spatial geometry for stereospecific downstream transformations, justifying its selection over cis-isomers.
A primary industrial use of (1S,2R)-2-chloro-cyclopentanol is the synthesis of chiral cyclopentene oxide. This base-catalyzed intramolecular cyclization requires an anti-periplanar arrangement of the alkoxide nucleophile and the chloride leaving group. The trans-geometry of (1S,2R)-2-chloro-cyclopentanol perfectly aligns these groups, resulting in efficient epoxide formation [1]. In stark contrast, the cis-isomer lacks this anti-periplanar alignment, failing to readily form the epoxide and instead yielding alternative degradation products under identical basic conditions.
| Evidence Dimension | Suitability for intramolecular S_N2 epoxide formation |
| Target Compound Data | Efficient cyclization to chiral cyclopentene oxide |
| Comparator Or Baseline | cis-2-chlorocyclopentanol (fails to form epoxide efficiently) |
| Quantified Difference | Complete divergence in reaction pathway (epoxidation vs. degradation) |
| Conditions | Base-catalyzed hydrolysis (e.g., NaOH) |
Confirms that only the trans-isomer can be procured as a viable precursor for chiral cyclopentene oxide synthesis.
Because the (1S,2R) absolute configuration maps directly onto the stereochemical requirements of cyclopentane-containing eicosanoids, this compound is the mandatory starting material for these pharmaceutical pathways. Using the racemate or the (1R,2S) enantiomer would yield biologically inactive or off-target stereoisomers, making the enantiopure form critical for drug development [1].
Leveraging its trans-geometry and diequatorial conformational preference, (1S,2R)-2-chloro-cyclopentanol is the ideal precursor for base-catalyzed cyclization into chiral cyclopentene oxide. This application strictly requires the trans-isomer due to the necessity of anti-periplanar elimination, which cis-isomers cannot undergo [2].
The rigid 1,2-trans substitution pattern and lack of intramolecular hydrogen bonding make this compound a superior scaffold for synthesizing chiral bidentate ligands used in asymmetric catalysis. The precise spatial control of substituents provided by the (1S,2R) configuration is critical for maximizing enantiomeric induction in target reactions [2].